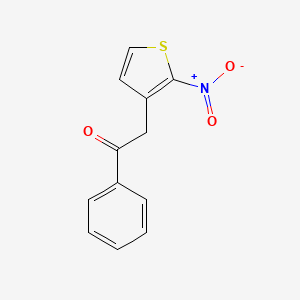
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-nitrothiophene with benzaldehyde under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Scientific Research Applications
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring can also participate in various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its antimicrobial properties.
2-Thiophenecarboxaldehyde: Used in the synthesis of various pharmaceuticals.
2-Thiophenemethanol: Studied for its potential use in organic electronics.
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Properties
CAS No. |
158745-58-5 |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2-nitrothiophen-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H9NO3S/c14-11(9-4-2-1-3-5-9)8-10-6-7-17-12(10)13(15)16/h1-7H,8H2 |
InChI Key |
NEDJTRAQJFKDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


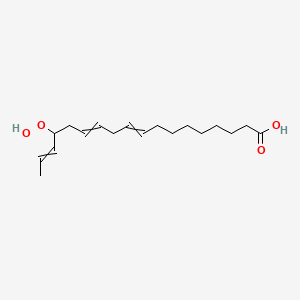
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)


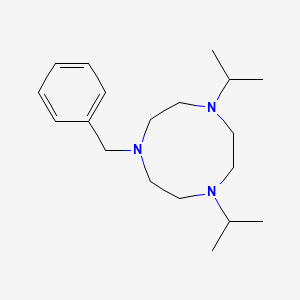
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
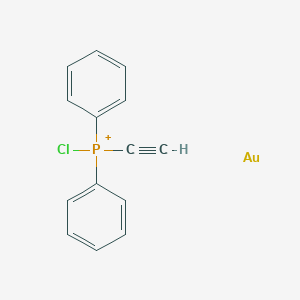
![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
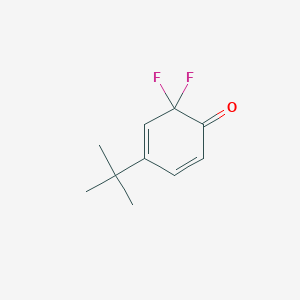
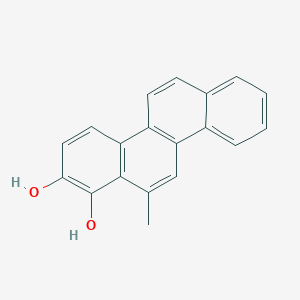
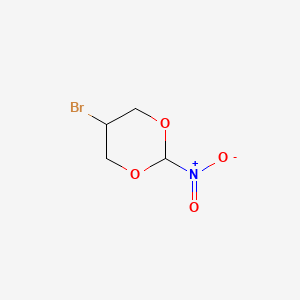
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
